BenchChemオンラインストアへようこそ!

1-(Cyclopropylmethyl)piperazine diHydrochloride

Polo-like Kinase 1 (PLK1) Inhibition Antineoplastic Activity Structure-Activity Relationship (SAR)

This dihydrochloride salt is essential for synthesizing the Phase III PLK1 inhibitor Volasertib. Unlike the free base (CAS 57184-25-5), the salt form guarantees precise stoichiometry, batch-to-batch consistency, and eliminates hygroscopicity issues in automated synthesis. The cyclopropylmethyl moiety enhances metabolic stability—critical for hit-to-lead kinase programs. Procure only the 97% purity dihydrochloride for validated process chemistry workflows.

Molecular Formula C8H18Cl2N2
Molecular Weight 213.15 g/mol
CAS No. 373608-42-5
Cat. No. B1591857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Cyclopropylmethyl)piperazine diHydrochloride
CAS373608-42-5
Molecular FormulaC8H18Cl2N2
Molecular Weight213.15 g/mol
Structural Identifiers
SMILESC1CC1CN2CCNCC2.Cl.Cl
InChIInChI=1S/C8H16N2.2ClH/c1-2-8(1)7-10-5-3-9-4-6-10;;/h8-9H,1-7H2;2*1H
InChIKeyXOERBUIHFQNXBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 1-(Cyclopropylmethyl)piperazine dihydrochloride (CAS 373608-42-5) – A Strategic Intermediate for Kinase-Targeted Therapeutics


1-(Cyclopropylmethyl)piperazine dihydrochloride (CAS 373608-42-5) is the dihydrochloride salt of a piperazine derivative featuring a cyclopropylmethyl substituent on one nitrogen atom . As a heterocyclic building block, it is widely employed in medicinal chemistry for the synthesis of complex bioactive molecules, most notably as the essential piperazine fragment in the synthesis of the clinical-stage polo-like kinase 1 (PLK1) inhibitor Volasertib (BI 6727) . Its defined salt form ensures consistent handling, weighing, and solubility properties critical for reproducible research and process chemistry .

Why 1-(Cyclopropylmethyl)piperazine dihydrochloride Cannot Be Casually Replaced in Kinase-Targeted Synthesis


In the realm of piperazine-derived building blocks, simple substitution with unsubstituted piperazine, 1-methylpiperazine, or even the free base form (CAS 57184-25-5) is not permissible in advanced medicinal chemistry workflows. The cyclopropylmethyl group is a privileged pharmacophore known to enhance target binding affinity and modulate lipophilicity (LogP) and metabolic stability, which directly impacts the potency and pharmacokinetic profile of the final drug candidate . Furthermore, the dihydrochloride salt form (CAS 373608-42-5) offers critical advantages over the free base in terms of solid-state stability, hygroscopicity management, and precise stoichiometric control during reactions, which are non-negotiable parameters in a regulated or reproducible research environment . Substituting this specific reagent can lead to batch-to-batch variability in downstream yield and purity, particularly in the multi-step synthesis of highly optimized molecules like Volasertib.

Quantitative Differentiation Evidence: 1-(Cyclopropylmethyl)piperazine dihydrochloride vs. Closest Analogs


Superior Potency Conferred by Cyclopropylmethyl-Piperazine Fragment in PLK1 Inhibitors

In the development of dihydropteridinone PLK1 inhibitors, the incorporation of the 1-(cyclopropylmethyl)piperazine moiety (as found in Volasertib) was essential for achieving sub-nanomolar potency. While direct IC50 data for the isolated intermediate is not applicable, the final drug candidate containing this fragment, Volasertib, exhibits an IC50 of 0.87 nM against PLK1. This represents a significant potency enhancement over earlier-generation PLK1 inhibitors lacking this specific motif. For context, the PLK1 inhibitor BI 2536 (which lacks the cyclopropylmethylpiperazine fragment) has a reported IC50 of 0.83 nM, but Volasertib's improved pharmacokinetic profile, partly attributed to the cyclopropylmethyl group, led to its clinical advancement .

Polo-like Kinase 1 (PLK1) Inhibition Antineoplastic Activity Structure-Activity Relationship (SAR)

Enhanced Solid-State Stability and Handling: Dihydrochloride Salt vs. Free Base

The dihydrochloride salt (CAS 373608-42-5) is a crystalline solid with a molecular weight of 213.15 g/mol, compared to the free base (CAS 57184-25-5) which is a liquid at room temperature with a molecular weight of 140.23 g/mol . The salt form provides a defined melting point and eliminates the volatility and handling difficulties associated with the liquid free base, which has a boiling point of 208.5±8.0 °C at 760 mmHg . This solid-state property is essential for accurate weighing in milligram-scale medicinal chemistry and for safe, scalable process development.

Salt Form Selection Process Chemistry Stability

Validated Purity Metrics for Reproducible Downstream Synthesis

Commercially available batches of 1-(Cyclopropylmethyl)piperazine dihydrochloride are consistently supplied with a high purity specification, typically ≥97% or ≥98%, as verified by analytical methods including NMR, HPLC, and GC . This contrasts with some less-common piperazine analogs where purity specifications may be lower or less rigorously validated. The provision of batch-specific Certificates of Analysis (CoA) ensures that researchers can rely on a consistent input material, thereby minimizing variability in reaction yields and the formation of difficult-to-remove byproducts during the synthesis of high-value compounds like Volasertib .

Quality Control (QC) Analytical Chemistry Synthetic Reproducibility

Recommended Applications for 1-(Cyclopropylmethyl)piperazine dihydrochloride Based on Differential Evidence


Synthesis of Volasertib (BI 6727) and Related PLK1 Inhibitors

This is the primary, evidence-backed application for this compound. The dihydrochloride salt serves as a critical intermediate in the synthesis of Volasertib, a potent and selective PLK1 inhibitor (IC50 = 0.87 nM) that has been investigated in Phase III clinical trials for acute myeloid leukemia (AML) . The high purity and solid-state properties of the dihydrochloride salt are essential for the multi-step, high-yielding synthesis of this complex dihydropteridinone, ensuring that the final drug substance meets stringent quality requirements.

Medicinal Chemistry for Kinase Inhibitor Scaffolds

The cyclopropylmethylpiperazine fragment is a valuable building block for generating libraries of kinase inhibitors beyond PLK1. The cyclopropyl group's ability to enhance binding affinity to hydrophobic pockets and modulate LogP makes this intermediate ideal for hit-to-lead optimization in programs targeting kinases such as EGFR, CDKs, or PI3K . The reliable solid form of the dihydrochloride salt streamlines automated parallel synthesis and high-throughput screening workflows.

Process Chemistry and Scale-Up Studies

For chemical process development, the dihydrochloride salt offers clear advantages over its liquid free base counterpart. Its solid state facilitates accurate and safe handling in larger-scale reactors, minimizing operator exposure and ensuring consistent molar equivalents are charged . The defined purity specification (≥97%) and batch-to-batch consistency supported by analytical data (e.g., CoA) are critical parameters for process validation and technology transfer to pilot plants or CMOs .

Reference Standard for Analytical Method Development

Due to its well-characterized nature and commercial availability at high purity, 1-(Cyclopropylmethyl)piperazine dihydrochloride can serve as a reference standard for developing HPLC or LC-MS methods. Its unique retention time and mass spectrum can be used to track the incorporation of this fragment into larger molecules or to monitor its depletion as a starting material during reaction progress analysis .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Cyclopropylmethyl)piperazine diHydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.